1-Ethyl-N-(propan-2-YL)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide is an organic compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazine with an appropriate carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur at various positions on the pyrazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-N-(propan-2-yl)piperidin-4-amine
- 1-ethyl-N-[2-(propan-2-yl)phenyl]piperidin-4-amine
Uniqueness
1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different ring structures or substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-ethyl-N-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-4-12-8(5-6-10-12)9(13)11-7(2)3/h5-7H,4H2,1-3H3,(H,11,13) |
InChI Key |
MQPZMCCWFZOPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.